Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key molecule involved in several physiological and pathological processes.
Mode of Action
It is believed to interact with its targets, the nitric oxide synthases, potentially influencing the production of nitric oxide . This interaction could lead to changes in cellular signaling pathways and physiological responses.
Biochemical Pathways
Given its targets, it is likely that it influences thenitric oxide signaling pathway . Nitric oxide plays a pivotal role in various cellular functions, including vasodilation, immune response, and neurotransmission.
Result of Action
Given its potential interaction with nitric oxide synthases, it may influence cellular functions regulated by nitric oxide .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pteridine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can be introduced through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pteridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazinopyrrolidinones, while reduction can produce various reduced forms of the pteridine moiety.
Scientific Research Applications
Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[4-(4-methylanilino)pteridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-3-29-20(28)27-12-10-26(11-13-27)19-24-17-16(21-8-9-22-17)18(25-19)23-15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYCURXZFJXZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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